molecular formula C9H14N2O6 B3050969 Uridine, 5,6-dihydro- CAS No. 30100-83-5

Uridine, 5,6-dihydro-

Cat. No. B3050969
CAS RN: 30100-83-5
M. Wt: 246.22 g/mol
InChI Key: ZPTBLXKRQACLCR-UHFFFAOYSA-N
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Description

Uridine, 5,6-dihydro- is a pyrimidine nucleoside . It is a product of the reduction of uridine (U), and can be further modified to 5-methyldihydrouridine (m5D) . It is commonly present in the tRNA from Bacteria, Eukaryota, and some Archaea .


Synthesis Analysis

Dihydrouridine (D; 5,6-dihydro-uridine) is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts . The reaction is carried out by dihydrouridine synthases (DUS). DUS constitute a conserved family of enzymes encoded by the orthologous gene family COG0042 .


Molecular Structure Analysis

The molecular formula of Uridine, 5,6-dihydro- is C9H14N2O6 . The molecular weight is 246.2173 . The IUPAC Standard InChI is InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m0/s1 .

Scientific Research Applications

Photohydration in RNA Bacteriophages

Uridine photohydrates, including 6-hydroxy-5,6-dihydrouridine, are major products formed upon irradiating the RNA bacteriophage R17 with ultraviolet light. This process suppresses dimerization, indicating that RNA inside the phage is in a rigid conformation. Uridine photohydrates represent a significant part of the lethal damage caused by ultraviolet light in bacteriophage R17 (Remsen, Miller & Cerutti, 1970).

Hydrolysis Mechanism of Uridine

5,6-Dihydrouridine (Urd-H2O) is involved in the acid-catalyzed hydrolysis of uridine to uracil. The kinetics of this reaction suggest that Urd-H2O or an intermediate in the pathway from Urd to Urd-H2O is responsible for the hydrolysis of the N-glycosidic bond of Urd. This study helps to understand the chemical pathways and reactions involving uridine and its derivatives (Prior & Santi, 1984).

Effect of 5-Halogenation on Uridine

5-Halogenation of uracil in uridine analogues affects the structures and glycosidic bond stabilities of protonated uridine. Experiments suggest that the extent of protonation-induced tautomerization is suppressed as the halogen substituent's size increases, enhancing glycosidic bond stability (Mikawy et al., 2022).

Biochemistry of Uridine in Plasma

Uridine in plasma plays a crucial role in the synthesis of RNA, glycogen, and biomembranes. Its biological effects vary across different organs and clinical situations, influencing its plasma concentration and, consequently, its bioavailability and biological actions (Yamamoto et al., 2011).

Synthesis of Dihydrouracil Analogs

Dihydrouracil, a key intermediate in uracil catabolism, has led to the development of novel synthetic methods for dihydrouracils. These methods, under mild conditions, have yielded a range of dihydrouracils, contributing to the study and application of uridine and its derivatives (Bukhari et al., 2022).

Mechanism of Action

Uridine plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .

properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBLXKRQACLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313719, DTXSID20860229
Record name Uridine, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentofuranosyl-1,3-diazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

CAS RN

30100-83-5
Record name NSC275645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uridine, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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